
4-(Chlorodifluoromethoxy)benzyl chloride, 98%
Descripción general
Descripción
4-(Chlorodifluoromethoxy)benzyl chloride, commonly abbreviated as CDFBC, is a chemical compound with a wide range of applications in both scientific research and industrial processes. The compound has a molecular formula of C7H5ClF2O, and is a colorless liquid with a melting point of -19°C and a boiling point of 90°C. CDFBC is a readily available reagent that can be used in various organic synthesis reactions. It is also a useful intermediate for the synthesis of a variety of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
CDFBC has a variety of applications in scientific research. It can be used as a reagent in organic synthesis reactions, as an intermediate in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds. It is also used as a catalyst in the synthesis of polymers, and as a solvent in the purification of organic compounds. Additionally, CDFBC has been used in the synthesis of metal-organic frameworks (MOFs) and in the synthesis of nanomaterials.
Mecanismo De Acción
CDFBC is an electron-withdrawing reagent, meaning that it can act as an acid in reactions. This is due to the presence of the electron-withdrawing chlorine and fluorine atoms in its structure. These atoms can act as a Lewis acid, meaning that they can donate a pair of electrons to a substrate molecule in order to form a covalent bond. This can result in the formation of new products, or the modification of existing products.
Biochemical and Physiological Effects
CDFBC is not known to have any significant biochemical or physiological effects. It is not toxic, and is not known to be an irritant or allergen. However, it should be handled with caution, as it is a strong oxidizing agent and can react with organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDFBC has several advantages for use in laboratory experiments. It is a readily available reagent, and can be used in a variety of organic synthesis reactions. It is also a useful intermediate for the synthesis of a variety of pharmaceuticals and other compounds. Additionally, CDFBC is a strong oxidizing agent, which can be used to modify existing compounds or to form new products.
However, there are also some limitations to using CDFBC in laboratory experiments. It is a strong oxidizing agent, and thus can react with organic compounds. It can also be hazardous if handled improperly, and should be handled with caution.
Direcciones Futuras
CDFBC has a wide range of applications in both scientific research and industrial processes. In the future, it could be used in the synthesis of new compounds, such as pharmaceuticals and other compounds. Additionally, it could be used in the synthesis of nanomaterials, and in the development of new catalysts and solvents. Furthermore, CDFBC could be used to modify existing compounds, or to form new products. Finally, it could be used in the development of new polymers, and in the synthesis of metal-organic frameworks (MOFs).
Métodos De Síntesis
CDFBC can be synthesized through several different methods. One of the most common methods is the reaction of 4-chlorobenzotrifluoride with chloroform in the presence of anhydrous potassium carbonate as a catalyst. This reaction produces a mixture of CDFBC and 4-chlorobenzyl chloride, which can be separated by distillation. Another method involves the reaction of 4-chlorobenzotrifluoride with chloroform in the presence of sodium hydroxide. This reaction produces a mixture of CDFBC and 4-chlorobenzyl chloride, which can be separated by distillation.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBFUVFBAFIGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535125 | |
| Record name | 1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89807-44-3 | |
| Record name | Benzene, 1-(chlorodifluoromethoxy)-4-(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89807-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



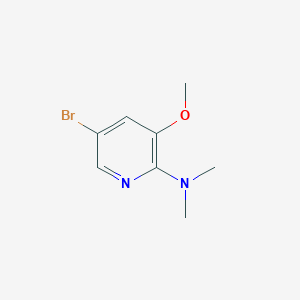
![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)

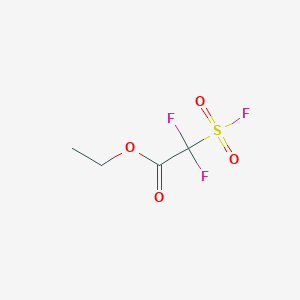




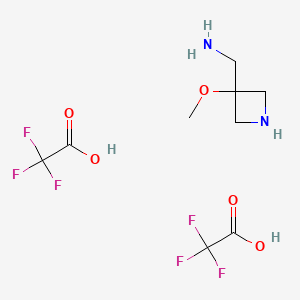

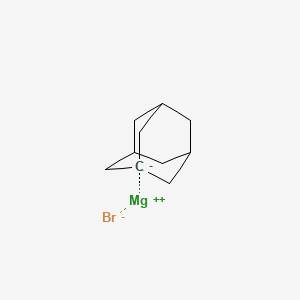

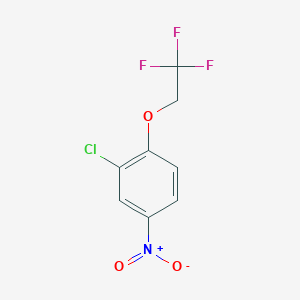
![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)